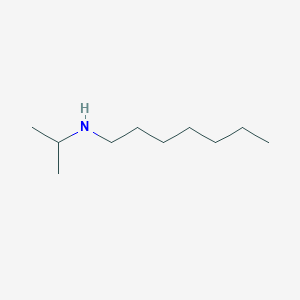![molecular formula C20H32N2O3 B14388052 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one CAS No. 89805-14-1](/img/structure/B14388052.png)
1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one is a complex organic compound featuring a piperidine ring, a hydroxy group, and a phenoxy group
Méthodes De Préparation
The synthesis of 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenoxy groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other piperidine derivatives and compounds with hydroxy and phenoxy groups. What sets 1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. Examples of similar compounds include:
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
- 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-one (Terfenadone)
Propriétés
Numéro CAS |
89805-14-1 |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1-[4-[(4-hydroxy-5-phenoxypentyl)amino]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C20H32N2O3/c1-2-7-20(24)22-14-11-17(12-15-22)21-13-6-8-18(23)16-25-19-9-4-3-5-10-19/h3-5,9-10,17-18,21,23H,2,6-8,11-16H2,1H3 |
Clé InChI |
PSDXMSNAKSCDJW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCC(CC1)NCCCC(COC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


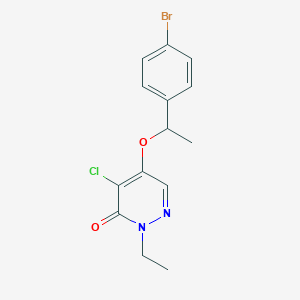
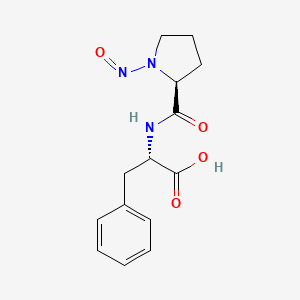
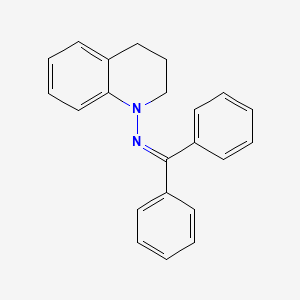
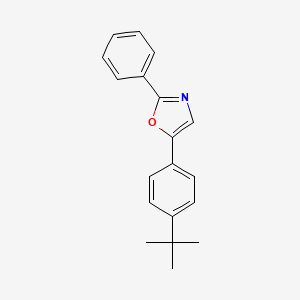
![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
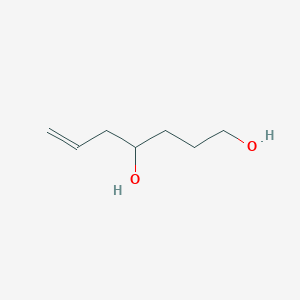
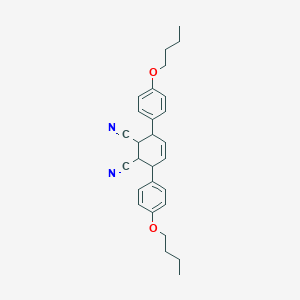
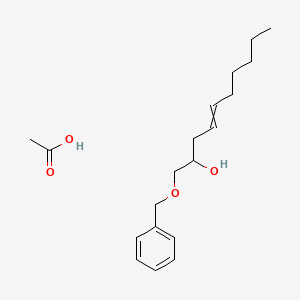
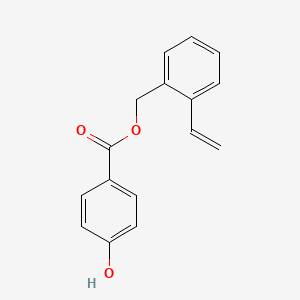


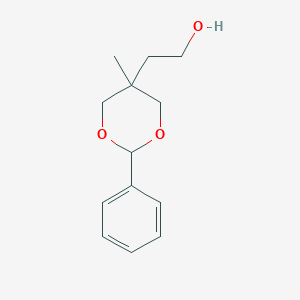
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)
